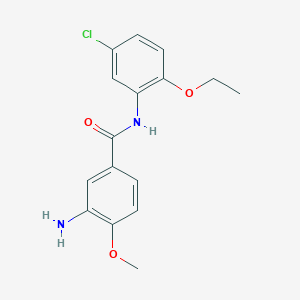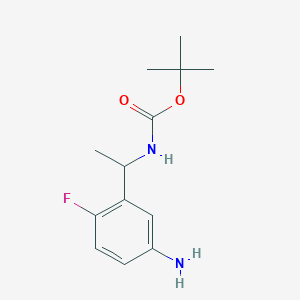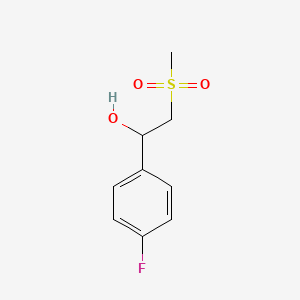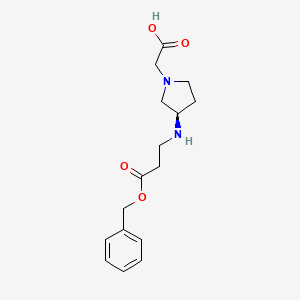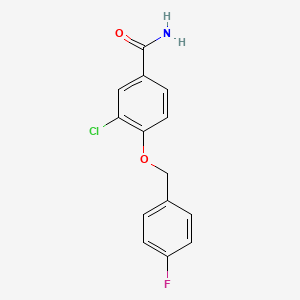
3-Chloro-4-((4-fluorobenzyl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-((4-fluorobenzyl)oxy)benzamide is an organic compound with the molecular formula C14H11ClFNO2 It is a derivative of benzamide, featuring a chloro group at the 3-position and a fluorobenzyl ether group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide typically involves the reaction of 3-chloro-4-hydroxybenzamide with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((4-fluorobenzyl)oxy)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The benzyl ether linkage can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Major Products
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of benzylamines.
Scientific Research Applications
3-Chloro-4-((4-fluorobenzyl)oxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorobenzyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(3-fluorobenzyloxy)aniline: Similar structure but with an aniline group instead of an amide.
4-Fluorobenzyl chloride: Used as a reagent in the synthesis of related compounds.
3-Fluorobenzyl chloride: Another reagent with similar applications .
Uniqueness
3-Chloro-4-((4-fluorobenzyl)oxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and fluorobenzyl groups makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C14H11ClFNO2 |
|---|---|
Molecular Weight |
279.69 g/mol |
IUPAC Name |
3-chloro-4-[(4-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H2,17,18) |
InChI Key |
WOUVPTZIBYPLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


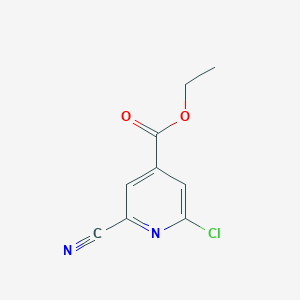
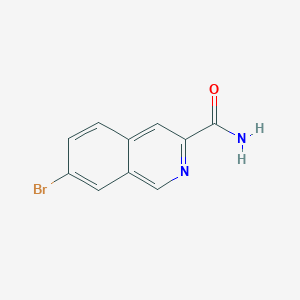
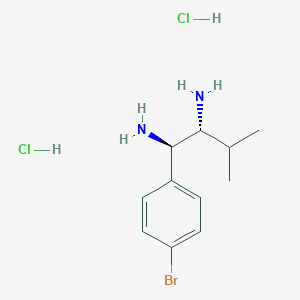
![1-(4-Bromophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12999437.png)

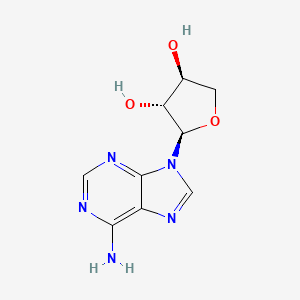
![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)benzyl alcohol](/img/structure/B12999456.png)
